
Etamicastat
Overview
Description
Etamicastat is a reversible inhibitor of dopamine-β-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. This compound is primarily used to decrease norepinephrine levels in sympathetically innervated tissues, thereby reducing sympathetic nervous system drive. It has been investigated for its potential therapeutic applications in treating cardiovascular disorders such as hypertension and chronic heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etamicastat is synthesized through a multi-step process involving the formation of its core structure followed by functional group modifications. The synthesis typically starts with the preparation of the core imidazole ring, followed by the introduction of the aminoethyl side chain and the difluorochroman moiety. The final step involves the formation of the thione group. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the final product meets the required standards .
Chemical Reactions Analysis
Key Reaction Steps
The hydrogenation step uses ruthenium catalysts to achieve high enantioselectivity, with optimized conditions ensuring >99% conversion. Subsequent hydrolysis and purification yield the active pharmaceutical ingredient .
Metabolism and Excretion
This compound undergoes extensive biotransformation, primarily via N-acetylation and secondary pathways .
Metabolic Pathways
Pathway | Primary Metabolites | Contribution to Dose |
---|---|---|
N-acetylation | BIA 5-961 | 10.7% (urine) |
Oxidative deamination | BIA 5-998 | Minor |
Glucuronidation | Unidentified | Trace |
Desulfation | Unidentified | Trace |
N-acetylation dominates, influenced by NAT2 phenotypes (rapid/slow acetylators). Slow acetylators exhibit 2x higher this compound plasma AUC compared to rapid acetylators .
Excretion Profile
Excretion Route | Percentage of Dose | Key Findings |
---|---|---|
Urine | 58.5% | Major pathway |
Feces | 33.3% | Secondary pathway |
Unchanged this compound accounts for 20% of urinary excretion, with the remainder as metabolites .
Scientific Research Applications
Pharmacological Mechanism
Etamicastat functions by inhibiting DβH, an enzyme responsible for converting dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels and a decrease in norepinephrine levels, which can help lower blood pressure. The compound has shown promise in various animal models and clinical trials for managing hypertension.
Key Mechanisms of Action:
- Inhibition of Norepinephrine Production : By reducing norepinephrine synthesis, this compound decreases sympathetic nervous system activity, contributing to lower blood pressure .
- Increased Dopamine Levels : The inhibition of DβH results in elevated dopamine levels, which may have beneficial effects on renal function and blood pressure regulation .
Hypertension Management
This compound has been extensively studied for its antihypertensive effects. Clinical trials have demonstrated its efficacy in lowering both systolic and diastolic blood pressure in hypertensive patients.
Clinical Findings:
- In a randomized controlled trial, patients receiving this compound showed significant reductions in nighttime systolic blood pressure compared to placebo groups .
- A study involving spontaneously hypertensive rats indicated that chronic administration of this compound led to notable decreases in blood pressure without affecting heart rate .
Heart Failure Treatment
Research is also exploring the potential of this compound in heart failure management. By modulating sympathetic nervous system activity through DβH inhibition, it may improve cardiac function and reduce heart failure symptoms.
Case Study 1: Efficacy in Elderly Patients
A clinical trial involving elderly patients with mild to moderate hypertension assessed the pharmacokinetics and tolerability of this compound. The study found that this compound was well tolerated and led to significant decreases in blood pressure over a 10-day period .
Case Study 2: Animal Model Studies
In studies with D2 receptor knockout mice, this compound effectively normalized elevated blood pressure and improved renal biochemical alterations associated with hypertension. This suggests that this compound may have broader applications in treating hypertension linked to specific genetic profiles .
Table 1: Summary of Clinical Trials Involving this compound
Study Type | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|
Randomized Controlled Trial | Male patients (18-65 years) | 50-200 mg daily | 10 days | Significant reduction in nighttime SBP |
Animal Model Study | Spontaneously Hypertensive Rats | Varies (10 mg/kg) | Chronic | Decreased BP without affecting heart rate |
Pharmacokinetic Study | Elderly patients | Single doses | N/A | Well tolerated; significant BP reduction observed |
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Tmax | 1 hour post-dose |
Half-life | 19 - 28 hours |
Metabolism | N-acetylation by NAT2 |
Excretion | ~50% recovered in urine |
Mechanism of Action
Etamicastat exerts its effects by inhibiting dopamine-β-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine. This leads to decreased norepinephrine levels in sympathetically innervated tissues, resulting in reduced sympathetic nervous system drive. The molecular targets include the active site of dopamine-β-hydroxylase, where this compound binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
Etamicastat is unique among dopamine-β-hydroxylase inhibitors due to its reversible inhibition and limited access to the brain, which minimizes central nervous system side effects. Similar compounds include:
Disulfiram: An irreversible inhibitor of dopamine-β-hydroxylase, used primarily in the treatment of chronic alcoholism.
Nepicastat: Another reversible inhibitor with a similar mechanism of action but different pharmacokinetic properties .
This compound’s uniqueness lies in its balance between efficacy and safety, making it a promising candidate for further development and clinical use.
Biological Activity
Etamicastat is a reversible inhibitor of dopamine β-hydroxylase (DBH), an enzyme critical in the biosynthesis of norepinephrine from dopamine. This compound is primarily investigated for its potential in treating hypertension and heart failure by modulating sympathetic nervous system activity. The following sections detail the biological activity of this compound, including its pharmacokinetics, metabolism, and clinical findings.
Pharmacodynamics
This compound's primary mechanism involves the inhibition of DBH, leading to decreased norepinephrine levels in sympathetically innervated tissues. This reduction in norepinephrine can result in lower blood pressure and improved cardiovascular outcomes.
Key Findings:
- Dose-Dependent Effects : Clinical studies have shown that this compound produces significant reductions in both systolic and diastolic blood pressure, with effects observed after 10 days of treatment at doses of 50 mg, 100 mg, and 200 mg .
- In Vivo Studies : In spontaneously hypertensive rats (SHRs), this compound administration resulted in a time-dependent decrease in norepinephrine levels without affecting catecholamine levels in the frontal cortex .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and extensive metabolism, primarily through N-acetylation mediated by N-acetyltransferase type 2 (NAT2).
Absorption and Metabolism:
- Tmax and Half-Life : this compound reaches peak plasma concentrations (Tmax) approximately one hour after dosing, with an elimination half-life ranging from 19 to 28 hours .
- Metabolite Formation : The main metabolite, BIA 5-961, is formed through N-acetylation and exhibits significantly different pharmacokinetics based on NAT2 phenotypes—poor acetylators show higher systemic exposure compared to rapid acetylators .
Inter-Species Variability
Studies have highlighted significant interspecies variability in the metabolism of this compound. For instance:
- N-Acetylation Rates : In vitro studies demonstrated that rats and humans exhibit similar rates of N-acetylation, whereas dogs showed no detectable acetylation . This variability is crucial for understanding the drug's bioavailability across different species.
Clinical Studies
Several clinical trials have assessed the safety, tolerability, and efficacy of this compound in humans.
Case Study Overview:
- Study Design : A randomized, double-blind, placebo-controlled trial involving male patients aged 18 to 65 with mild to moderate hypertension.
- Results :
- Safety Profile : this compound was well tolerated with no serious adverse events reported. Most adverse events were mild to moderate .
- Efficacy : Statistically significant reductions in nighttime systolic blood pressure were observed across all doses compared to placebo, indicating effective antihypertensive action .
Summary Table of Key Data
Parameter | Findings |
---|---|
Mechanism of Action | Inhibition of dopamine β-hydroxylase |
Primary Metabolite | BIA 5-961 |
Tmax | ~1 hour |
Half-Life | 19 - 28 hours |
Dosing Regimen | Once daily (50 mg, 100 mg, 200 mg) |
Inter-Species Variability | Significant differences in N-acetylation rates |
Clinical Efficacy | Significant BP reduction observed |
Properties
IUPAC Name |
4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWTTYMUOYSQA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226940 | |
Record name | Etamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760173-05-5 | |
Record name | Etamicastat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760173055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etamicastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETAMICASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X96V6DBU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.